



In-depth Technical Guide: 3-(1-Carboxyvinyloxy)benzoic acid (CAS 16929-37-6)

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Compound of Interest		
Compound Name:	3-(1-Carboxyvinyloxy)benzoic acid	
Cat. No.:	B091144	Get Quote

Notice: Due to the limited availability of published research on **3-(1-Carboxyvinyloxy)benzoic acid** (CAS 16929-37-6) in the public domain, a comprehensive technical guide that includes detailed experimental protocols and signaling pathways, as requested, cannot be fully compiled at this time. The following information represents the extent of data retrievable from scientific and chemical databases.

Chemical Identity and Properties

3-(1-Carboxyvinyloxy)benzoic acid is a dicarboxylic acid also known by the synonyms 3-(1-carboxyethenoxy)benzoic acid and deoxydehydrochorismic acid.[1] It is structurally characterized by a benzoic acid core with a (1-carboxyvinyl)oxy group attached at the metaposition.[1] This compound has been identified in natural sources, specifically within Streptomyces species, suggesting a potential role in bacterial secondary metabolism.[1][2]

Table 1: Physicochemical Properties



Property	Value	Source
CAS Number	16929-37-6	[2][3][4][5]
Molecular Formula	C10H8O5	[1][3][5]
Molecular Weight	208.17 g/mol	[1][3]
IUPAC Name	3-(1-carboxyethenoxy)benzoic acid	[1]
SMILES	C=C(C(=O)O)OC1=CC=CC(= C1)C(=O)O	[1]
InChI Key	HGVAHYJMDVROLE- UHFFFAOYSA-N	[1]

Biological Activity and Mechanism of Action

The primary documented biological activity of **3-(1-Carboxyvinyloxy)benzoic acid** is its role as an enzyme inhibitor. It has demonstrated inhibitory effects against key enzymes in bacterial metabolic pathways, indicating potential antibacterial applications.[4]

Known Molecular Targets

Research has identified two specific bacterial enzymes that are inhibited by this compound:

- MbtI (Salicylate Synthase) from Mycobacterium tuberculosis: This enzyme is crucial for the biosynthesis of mycobactin, the primary iron-chelating siderophore of M. tuberculosis.
 Inhibition of MbtI disrupts iron acquisition, which is essential for the bacterium's survival and pathogenesis.
- Arginine Synthase (AS) from Serratia marcescens: This enzyme is involved in the arginine biosynthesis pathway.

The inhibition of these enzymes suggests that **3-(1-Carboxyvinyloxy)benzoic acid** has potential as an antibacterial agent, particularly in the context of anti-infective research.[4]

Quantitative Inhibition Data



The following table summarizes the known inhibition constants (K_i) for the compound against its molecular targets.

Table 2: Enzyme Inhibition Data

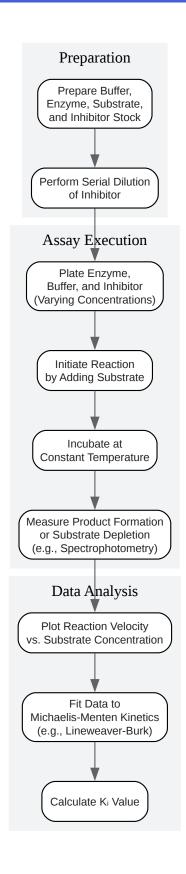
Target Enzyme	Organism	K _ι Value (μΜ)
Mbtl (Salicylate Synthase)	Mycobacterium tuberculosis	500
Arginine Synthase (AS)	Serratia marcescens	3.2
[Source: MedChemExpress][4]		

Experimental Protocols and Methodologies

A thorough review of the available scientific literature did not yield specific, detailed experimental protocols for assays involving **3-(1-Carboxyvinyloxy)benzoic acid**. While its inhibitory activity is reported, the precise methodologies used to determine the K_i values listed above are not publicly documented.

For general reference, a high-level conceptual workflow for determining enzyme inhibition is provided below. Note: This is a generalized diagram and does not represent a specific published protocol for the title compound.





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Figure 1. Generalized workflow for an enzyme inhibition assay.



Signaling Pathways

There is currently no information available in the scientific literature describing the involvement of **3-(1-Carboxyvinyloxy)benzoic acid** in any cellular signaling pathways. Its known mechanism of action is confined to the direct inhibition of specific bacterial enzymes.

Conclusion and Future Directions

3-(1-Carboxyvinyloxy)benzoic acid (CAS 16929-37-6) is a known inhibitor of bacterial enzymes MbtI and Arginine Synthase.[4] This activity presents a foundation for potential applications in antibacterial drug development. However, the scarcity of publicly available data severely limits a deeper understanding of its therapeutic potential.

Future research is necessary to:

- Elucidate and publish the specific experimental conditions for its synthesis and biological evaluation.
- Determine its efficacy against a broader range of pathogenic bacteria (e.g., Minimum Inhibitory Concentration studies).
- Investigate its mechanism of action beyond direct enzyme inhibition, including any potential effects on cellular signaling.
- Conduct pharmacokinetic (ADME) and toxicological studies to assess its viability as a drug candidate.

Without such data, **3-(1-Carboxyvinyloxy)benzoic acid** remains a compound of academic interest with an underexplored translational potential.

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